molecular formula C18H20N2O3S B5095222 N-(2H-1,3-Benzodioxol-5-YL)-2-(thiophen-2-YL)azepane-1-carboxamide

N-(2H-1,3-Benzodioxol-5-YL)-2-(thiophen-2-YL)azepane-1-carboxamide

Cat. No.: B5095222
M. Wt: 344.4 g/mol
InChI Key: ALVKTGUPMWFKNT-UHFFFAOYSA-N
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Description

N-(2H-1,3-Benzodioxol-5-YL)-2-(thiophen-2-YL)azepane-1-carboxamide is a synthetic organic compound that features a benzodioxole ring, a thiophene ring, and an azepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-Benzodioxol-5-YL)-2-(thiophen-2-YL)azepane-1-carboxamide typically involves multi-step organic reactions. One possible route could include:

    Formation of the Benzodioxole Ring: Starting from catechol, the benzodioxole ring can be formed through a cyclization reaction with formaldehyde.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling.

    Formation of the Azepane Ring: The azepane ring can be synthesized through a ring-closing reaction, such as the reductive amination of a suitable precursor.

    Amide Bond Formation: The final step involves the formation of the amide bond between the azepane ring and the benzodioxole-thiophene moiety using reagents like carbodiimides or coupling agents like EDCI.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-Benzodioxol-5-YL)-2-(thiophen-2-YL)azepane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Possible therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of N-(2H-1,3-Benzodioxol-5-YL)-2-(thiophen-2-YL)azepane-1-carboxamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    N-(2H-1,3-Benzodioxol-5-YL)-2-(thiophen-2-YL)acetamide: Similar structure but with an acetamide group instead of an azepane ring.

    N-(2H-1,3-Benzodioxol-5-YL)-2-(furan-2-YL)azepane-1-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-thiophen-2-ylazepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c21-18(19-13-7-8-15-16(11-13)23-12-22-15)20-9-3-1-2-5-14(20)17-6-4-10-24-17/h4,6-8,10-11,14H,1-3,5,9,12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALVKTGUPMWFKNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(N(CC1)C(=O)NC2=CC3=C(C=C2)OCO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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